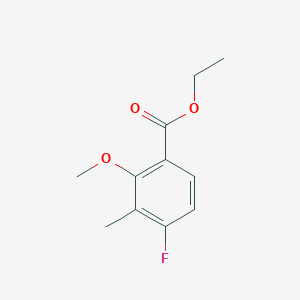

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate

Description

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with fluorine at the 4-position, a methoxy group at the 2-position, and a methyl group at the 3-position. The ethyl ester moiety enhances its lipophilicity, making it suitable for applications in agrochemicals, pharmaceuticals, or organic synthesis intermediates. Its structural features, such as electron-withdrawing fluorine and electron-donating methoxy groups, influence its reactivity and interactions in chemical or biological systems .

Properties

IUPAC Name |

ethyl 4-fluoro-2-methoxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-6-9(12)7(2)10(8)14-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQULAFZWTRNHKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-fluoro-2-methoxy-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Substitution: Products depend on the nucleophile used, e.g., amine derivatives.

Reduction: Ethyl 4-fluoro-2-methoxy-3-methylbenzyl alcohol.

Oxidation: Ethyl 4-fluoro-2-hydroxy-3-methylbenzoate.

Scientific Research Applications

Chemistry

In the field of organic chemistry, ethyl 4-fluoro-2-methoxy-3-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable reagent:

- Substitution Reactions: The fluoro group can be replaced by nucleophiles, allowing for the synthesis of derivatives with varied properties.

- Reduction Reactions: It can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The methoxy group can be oxidized to hydroxyl groups, expanding its utility in synthetic pathways.

Biology

Research indicates that compounds with similar structures often exhibit significant biological activities. This compound is being investigated for:

- Antimicrobial Properties: Studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity: Preliminary research indicates that derivatives may inhibit tumor growth, warranting further exploration in medicinal chemistry.

Medicine

In pharmaceutical research, this compound is explored as a precursor for drug development due to its biological activities. It may lead to the synthesis of new therapeutic agents targeting various diseases:

- Drug Development: Its derivatives are being studied for potential applications in treating cancer and infectious diseases.

- Mechanism of Action: The interaction with specific biomolecules may provide insights into new treatment pathways .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials:

- Agricultural Chemicals: Its derivatives may serve as precursors for agrochemicals, enhancing crop protection.

- Polymer Chemistry: This compound can be utilized in the synthesis of polymers with desired properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results showed promising activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Case Study 2: Anticancer Research

Research focused on the anticancer properties of derivatives derived from this compound demonstrated inhibition of cell proliferation in cancer cell lines. Further studies are required to elucidate the mechanism behind this activity.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-methoxy-3-methylbenzoate depends on its specific application. In chemical reactions, its functional groups (fluoro, methoxy, methyl, and ester) interact with various reagents to form new compounds. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Functional Group Modifications: The hydroxy group in Methyl 4-ethoxy-3-fluoro-2-hydroxybenzoate introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to the non-hydroxy analog .

- Fluorine Positioning: Fluorine at the 4-position in the target compound contrasts with analogs like Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate, where fluorine is on an aliphatic chain. This difference affects electronic distribution and steric hindrance .

Biological Activity

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate (C11H13FO3) is an organic compound characterized by the presence of a fluoro group, a methoxy group, and a methyl group on the aromatic ring, along with an ethyl ester functional group. This unique structure suggests potential biological activities that merit detailed exploration.

Synthesis Methods:

this compound can be synthesized through the esterification of 4-fluoro-2-methoxy-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Chemical Reactions:

The compound undergoes various chemical reactions, including:

- Substitution Reactions: The fluoro group can be replaced by other nucleophiles.

- Reduction Reactions: The ester can be reduced to an alcohol using lithium aluminum hydride.

- Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems.

The mechanism of action is believed to involve interactions with enzymes or receptors, leading to specific biochemical effects. For instance, the presence of a fluorine atom may enhance lipophilicity and influence membrane permeability, potentially increasing bioavailability and efficacy.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent . -

Anti-inflammatory Effects:

Another research effort focused on the anti-inflammatory effects of similar benzoate derivatives. While specific data for this compound was limited, structural analogs demonstrated notable inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases . -

Cytotoxicity Studies:

Cytotoxicity assays conducted on cancer cell lines showed that derivatives similar to this compound could induce apoptosis in tumor cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-methoxybenzoate | Chlorine instead of fluorine | Different reactivity due to chlorine |

| Ethyl 4-bromo-2-methoxybenzoate | Bromine instead of fluorine | Increased lipophilicity due to bromine |

| Ethyl 4-fluoro-3-methylbenzoate | Lacks methoxy group | Different solubility and reactivity |

| Ethyl 3-fluoro-4-methoxybenzoate | Fluorine at the meta position | Different electronic effects on the aromatic ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.